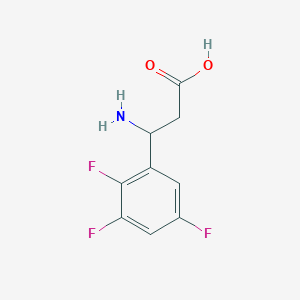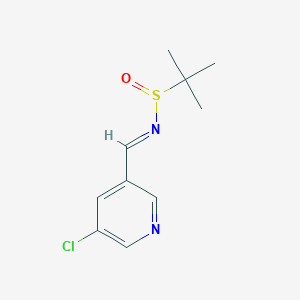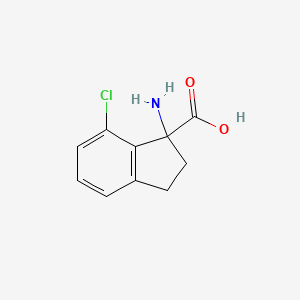
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that belongs to the class of indene derivatives
Méthodes De Préparation
The synthesis of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves several steps. One common method is the introduction of an amino group and a chloro group into the indene structure. This can be achieved through a series of organic reactions, including cyclization and substitution reactions. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. In medicine, it may serve as a lead compound for the development of new therapeutic agents. In industry, it can be used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to fully elucidate the mechanism of action of this compound .
Comparaison Avec Des Composés Similaires
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as 1-chloro-2,3-dihydro-1H-indene and 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid. These compounds share a similar indene structure but differ in the functional groups attached to the indene ring. The presence of different functional groups can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
1-amino-7-chloro-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-3-1-2-6-4-5-10(12,8(6)7)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
Clé InChI |
ZBDDQZUNDJTGEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C1C=CC=C2Cl)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


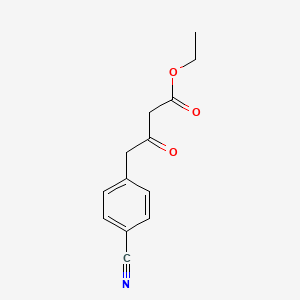
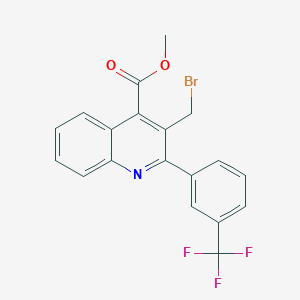
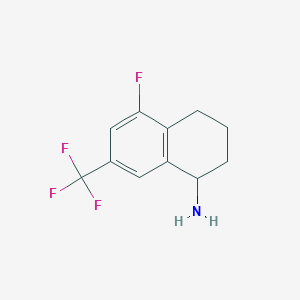
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
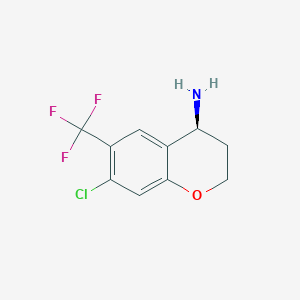
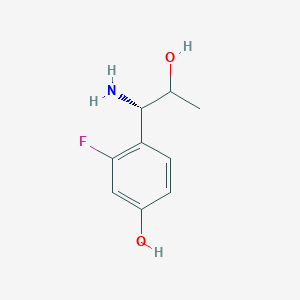

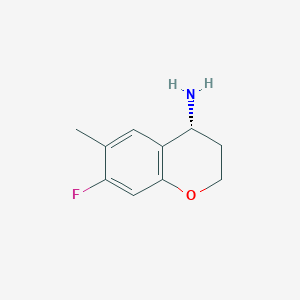

![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)
